Cas no 2091618-43-6 (1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde)

1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-5-carboxaldehyde, 1-(1-methylethyl)-3-phenyl-
- 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde
- F2198-1384
- 2091618-43-6
- AKOS026721484
-
- インチ: 1S/C13H14N2O/c1-10(2)15-12(9-16)8-13(14-15)11-6-4-3-5-7-11/h3-10H,1-2H3
- InChIKey: BJMQTKMRBKRKDW-UHFFFAOYSA-N
- ほほえんだ: N1(C(C)C)C(C=O)=CC(C2=CC=CC=C2)=N1
計算された属性
- せいみつぶんしりょう: 214.110613074g/mol
- どういたいしつりょう: 214.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 236
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 34.9Ų
じっけんとくせい
- 密度みつど: 1.09±0.1 g/cm3(Predicted)
- ふってん: 362.4±30.0 °C(Predicted)
- 酸性度係数(pKa): 0.07±0.10(Predicted)
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-1384-10g |
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde |
2091618-43-6 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F2198-1384-2.5g |
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde |
2091618-43-6 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
TRC | I155981-100mg |
1-isopropyl-3-phenyl-1h-pyrazole-5-carbaldehyde |
2091618-43-6 | 100mg |
$ 95.00 | 2022-06-04 | ||
TRC | I155981-500mg |
1-isopropyl-3-phenyl-1h-pyrazole-5-carbaldehyde |
2091618-43-6 | 500mg |
$ 365.00 | 2022-06-04 | ||
Life Chemicals | F2198-1384-0.5g |
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde |
2091618-43-6 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F2198-1384-5g |
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde |
2091618-43-6 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F2198-1384-1g |
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde |
2091618-43-6 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F2198-1384-0.25g |
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde |
2091618-43-6 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
TRC | I155981-1g |
1-isopropyl-3-phenyl-1h-pyrazole-5-carbaldehyde |
2091618-43-6 | 1g |
$ 570.00 | 2022-06-04 |
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde 関連文献
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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7. Book reviews
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehydeに関する追加情報
Introduction to 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde (CAS No. 2091618-43-6)
1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a significant compound in the realm of pharmaceutical and chemical research, characterized by its unique structural and functional properties. This heterocyclic aldehyde derivative has garnered considerable attention due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's molecular structure, featuring a pyrazole core with substituents such as isopropyl and phenyl groups, contributes to its versatile reactivity and biological activity.
The CAS No. 2091618-43-6 uniquely identifies this chemical entity, ensuring precise documentation and classification within scientific databases. As a pyrazole derivative, 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde exhibits characteristics that make it a valuable scaffold for drug discovery. Pyrazole compounds are well-documented for their role in various pharmacological applications, including anti-inflammatory, antimicrobial, and anticancer effects. The aldehyde functional group at the 5-position further enhances its utility, providing a reactive site for further chemical modifications and bioconjugation strategies.
Recent advancements in synthetic chemistry have enabled more efficient methodologies for the preparation of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde, allowing researchers to explore its potential in greater detail. The synthesis of this compound often involves multi-step reactions, including condensation reactions between appropriate precursors under controlled conditions. These synthetic pathways have been optimized to improve yield and purity, facilitating its use in downstream applications.
In the context of pharmaceutical research, 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde has been investigated for its interaction with biological targets. The pyrazole ring is known to mimic the binding pockets of various enzymes and receptors, making it a promising candidate for structure-based drug design. Additionally, the presence of aromatic rings enhances hydrophobic interactions, which can be crucial for drug-receptor binding affinity.
One of the most compelling aspects of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde is its potential as a precursor for more complex molecules. Through functional group transformations such as reduction or oxidation, this compound can be converted into other pharmacologically relevant derivatives. For instance, the aldehyde group can be reduced to an alcohol or further transformed into an amine, expanding its utility in medicinal chemistry.
Current research in this area has highlighted the compound's role in developing novel inhibitors targeting specific disease pathways. For example, studies have shown that derivatives of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde exhibit inhibitory effects on enzymes involved in cancer progression. These findings underscore the importance of exploring pyrazole-based scaffolds for therapeutic intervention.
The chemical properties of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde also make it suitable for use in material science applications beyond pharmaceuticals. Its ability to participate in various organic reactions allows for the creation of novel polymers and functional materials with tailored properties. This interdisciplinary approach highlights the broad utility of this compound across different scientific domains.
As computational chemistry techniques advance, virtual screening methods are being employed to identify new derivatives of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde with enhanced biological activity. These computational models help predict binding affinities and metabolic stability, streamlining the drug discovery process. By integrating experimental data with computational insights, researchers can accelerate the development of lead compounds for clinical trials.
The synthesis and application of 1-isopropyl-3-phenyl-1H-pyrazole-5-carbaldehyde also contribute to our understanding of reaction mechanisms in organic chemistry. The study of how this compound interacts with other molecules provides insights into fundamental chemical processes that can be leveraged for further innovation.
In conclusion, 1-isopropyl -3 - phenyl - 1 H - pyrazole - 5 - carbaldehyde (CAS No . 2091618 -43 -6) is a multifaceted compound with significant potential in pharmaceutical and material science research . Its unique structural features , coupled with recent advances in synthetic methodologies , make it a valuable tool for developing novel therapeutic agents . As research continues to uncover new applications , this compound is poised to play an increasingly important role in scientific endeavors .
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